N-((5-((2-oxo-2-phenylethyl)thio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide
Description
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Properties
IUPAC Name |
N-[[5-phenacylsulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19F3N4O2S/c26-25(27,28)19-12-7-13-20(14-19)32-22(15-29-23(34)18-10-5-2-6-11-18)30-31-24(32)35-16-21(33)17-8-3-1-4-9-17/h1-14H,15-16H2,(H,29,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQOBEDCRTIFQGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CSC2=NN=C(N2C3=CC=CC(=C3)C(F)(F)F)CNC(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19F3N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((5-((2-oxo-2-phenylethyl)thio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide is a compound that incorporates a triazole moiety, which has been recognized for its diverse biological activities. This article explores the biological activity of this compound based on existing literature and research findings.
Structure and Properties
The compound features a triazole ring , which is known for its stability and ability to form hydrogen bonds. The trifluoromethyl group enhances the lipophilicity and biological activity of the molecule. The presence of the benzamide structure contributes to its potential pharmacological properties.
Key Structural Components:
- Triazole Moiety : Provides resistance to enzymatic cleavage and enhances binding interactions.
- Trifluoromethyl Group : Increases lipophilicity and may enhance biological activity.
- Benzamide Group : Contributes to the overall pharmacological profile.
Antimicrobial Activity
Research has shown that triazole derivatives exhibit significant antimicrobial properties. The compound's structure suggests potential efficacy against various pathogens due to its ability to interfere with microbial cell wall synthesis and function.
Anticancer Properties
Studies have indicated that compounds containing the triazole scaffold can exhibit anticancer activity . For instance, related triazole derivatives have shown promising results in inhibiting cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism often involves apoptosis induction and cell cycle arrest.
| Cell Line | IC50 Value (μM) | Activity |
|---|---|---|
| MCF-7 | 10.4 | Moderate |
| HeLa | 9.6 | Moderate |
Enzyme Inhibition
The compound may act as an inhibitor of various enzymes, including cyclooxygenases (COX), lipoxygenases (LOX), and cholinesterases. The presence of electron-withdrawing groups like trifluoromethyl can enhance binding affinity to target enzymes.
Enzyme Inhibition Data:
| Enzyme | IC50 Value (μM) |
|---|---|
| COX-2 | 12.1 |
| LOX-15 | 8.5 |
| AChE | 7.7 |
Molecular Docking Studies
Molecular docking studies have provided insights into the binding interactions of the compound with target proteins. The triazole ring is shown to engage in hydrogen bonding with key residues in the active sites of target enzymes, enhancing the biological activity of the compound.
Case Study 1: Anticancer Activity
In a study evaluating the anticancer effects of various triazole derivatives, this compound was found to induce apoptosis in MCF-7 cells through the activation of caspase pathways.
Case Study 2: Antimicrobial Efficacy
Another investigation assessed the antimicrobial properties of triazole derivatives against Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibitory effects, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-((5-((2-oxo-2-phenylethyl)thio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide, and how can reaction conditions be tailored to improve yield?
- Methodology : The compound can be synthesized via multi-step protocols involving cyclization of thiosemicarbazides (intramolecular cyclization) or condensation reactions. For example, refluxing intermediates in anhydrous acetonitrile (80°C, 4 hours) under nitrogen atmosphere enhances reaction efficiency. Purification via recrystallization or column chromatography (silica gel, ethyl acetate/hexane gradient) is critical .
- Key Variables : Solvent polarity (acetonitrile vs. ethanol), temperature control, and stoichiometric ratios of reagents (e.g., thiols, benzoyl chlorides) significantly impact yield .
Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?
- Techniques :
- IR Spectroscopy : Identifies thione (C=S, ~1200 cm⁻¹) and amide (C=O, ~1650 cm⁻¹) groups .
- NMR : ¹H NMR reveals proton environments (e.g., trifluoromethylphenyl protons at δ 7.4–7.6 ppm; triazole methylene at δ 4.2–4.5 ppm). ¹³C NMR confirms carbonyl (170–180 ppm) and aromatic carbons .
- Mass Spectrometry : High-resolution ESI-MS validates molecular ion peaks and fragmentation patterns .
Q. How can researchers screen this compound for preliminary biological activity?
- Approach :
- In vitro assays : Antimicrobial activity via MIC (Minimum Inhibitory Concentration) testing against Gram-positive/negative bacteria. Anticancer potential via MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
- Targeted assays : Enzyme inhibition studies (e.g., COX-2, acetylcholinesterase) using fluorometric or colorimetric methods .
Advanced Research Questions
Q. What computational strategies can predict the electronic structure and tautomeric behavior of this compound?
- Methods :
- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to analyze frontier molecular orbitals (HOMO-LUMO gap) and electrostatic potential surfaces. This predicts reactivity and tautomeric preferences (thione-thiol equilibrium) .
- Molecular Docking : Dock the compound into protein active sites (e.g., Mycobacterium tuberculosis RpfB) using AutoDock Vina to assess binding affinities and interactions (e.g., hydrogen bonds with key residues) .
Q. How can researchers resolve contradictions in spectroscopic data, such as unexpected byproducts during synthesis?
- Strategies :
- X-ray Crystallography : Resolve ambiguous structures by growing single crystals (e.g., using methanol/water diffusion) to determine absolute configuration and hydrogen-bonding networks .
- 2D NMR (COSY, HSQC) : Assign overlapping signals and confirm regiochemistry of triazole substituents .
- HPLC-MS Monitoring : Track reaction progress in real-time to identify intermediates or degradation products .
Q. What role do substituents (e.g., trifluoromethyl, benzamide) play in modulating this compound’s stability and bioactivity?
- Analysis :
- Trifluoromethyl Group : Enhances metabolic stability and lipophilicity (logP calculations), improving membrane permeability. Electron-withdrawing effects alter triazole ring electron density, affecting nucleophilic attack susceptibility .
- Benzamide Moiety : Participates in π-π stacking with aromatic residues in enzyme active sites (e.g., IL-15 binding pockets), as shown in docking studies .
Q. How can solvent effects influence the compound’s tautomeric equilibrium and reactivity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
